molecular formula C21H25N3O B6747590 N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B6747590
M. Wt: 335.4 g/mol
InChI Key: TXDMGVYQWKWBIG-UHFFFAOYSA-N
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Description

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyridine ring, a piperidine ring, and an indene moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step often involves the synthesis of the 1-pyridin-4-ylpiperidine intermediate. This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative under basic conditions.

  • Coupling with Indene Derivative: : The next step involves coupling the piperidine intermediate with an indene derivative. This is usually done through a condensation reaction, where the carboxylic acid group of the indene derivative reacts with the amine group of the piperidine intermediate to form the amide bond.

  • Final Product Formation: : The final step involves purification and crystallization to obtain the pure compound. This may involve recrystallization from suitable solvents or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the pyridine ring, converting it to a piperidine ring, which can alter the compound’s properties significantly.

  • Substitution: : The compound can undergo substitution reactions, especially at the pyridine ring, where various substituents can be introduced to modify its chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for introducing halogen atoms into the pyridine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxide derivatives, while reduction can yield fully saturated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of cellular processes and signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as neuropharmacology and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with a pyridine ring at a different position.

    N-[(1-pyridin-4-ylpiperidin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with a piperidine ring at a different position.

Uniqueness

N-[(1-pyridin-4-ylpiperidin-4

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(19-5-4-17-2-1-3-18(17)14-19)23-15-16-8-12-24(13-9-16)20-6-10-22-11-7-20/h4-7,10-11,14,16H,1-3,8-9,12-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDMGVYQWKWBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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